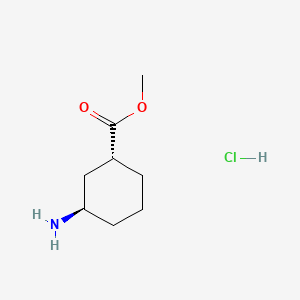

trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride

Description

trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (CAS: 712313-64-9) is a cyclohexane-based organic compound featuring a methyl ester group and a primary amine at the trans-3 position, with the hydrochloride salt enhancing its stability and solubility. This compound is prominently utilized as a catalyst in pharmaceutical research due to its stereochemical rigidity and functional group compatibility . The trans configuration ensures that the amine and ester groups occupy opposite spatial positions on the cyclohexane ring, influencing its reactivity and molecular interactions in catalytic processes.

Properties

IUPAC Name |

methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFXENVWECZJBF-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride typically involves the esterification of 3-aminocyclohexanecarboxylic acid with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted amines and esters.

Scientific Research Applications

trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic synthesis reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required for the reaction to proceed . The pathways involved may include the formation of intermediate complexes and the stabilization of transition states .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Impact of Ring Size

- Cyclohexane vs. Cyclopentane/Cyclobutane :

Cyclohexane derivatives (e.g., the target compound) exhibit lower ring strain and greater conformational flexibility compared to cyclopentane or cyclobutane analogs. This flexibility may enhance their ability to adopt bioactive conformations in catalytic applications .

Stereochemical and Positional Effects

- Trans-3 vs. Trans-4 Configuration: The trans-3-amino configuration in the target compound positions the amine and ester groups optimally for hydrogen bonding and nucleophilic interactions, whereas trans-4 analogs (e.g., CAS 61367-07-5) may exhibit reduced catalytic efficiency due to altered spatial alignment .

- Cis vs. Trans Isomerism :

Cis isomers (e.g., CAS 61367-16-6) often display lower solubility in polar solvents due to intramolecular interactions, whereas trans isomers generally have better solubility profiles, favoring pharmaceutical applications .

Functional Group Accessibility

- Cyclopentane Derivatives :

Cyclopentane-based analogs (e.g., CAS 1085842-51-8) have smaller ring systems, which may limit their utility in bulkier reaction environments but enhance their reactivity in constrained catalytic sites .

Research Findings and Implications

Catalytic Efficiency : The target compound’s trans-3 configuration and cyclohexane ring likely offer superior catalytic versatility compared to cyclopentane analogs, which are constrained by higher ring strain.

Solubility and Stability : Trans isomers generally outperform cis counterparts in solubility, a critical factor in drug formulation .

Synthetic Applications : Cyclopentane derivatives may serve as niche catalysts in reactions requiring compact molecular geometries.

Biological Activity

Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride is a compound of significant interest in biochemical research due to its structural similarity to amino acids and its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 179.68 g/mol

- Structure : The compound features a cyclohexane ring with an amino group and a carboxylate ester functional group, existing in both trans and cis forms.

This compound interacts with biological systems through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.

- Ionic Interactions : The carboxylic acid group may participate in ionic interactions, modulating the function of proteins involved in metabolic pathways.

- Cell Signaling Modulation : It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in proliferation or apoptosis depending on the context of application.

1. Cellular Effects

This compound has demonstrated various effects on cellular processes:

- Cell Proliferation : Studies indicate that it can enhance cell proliferation in certain contexts, potentially through the modulation of growth factor signaling.

- Apoptosis Induction : In other scenarios, it may induce apoptosis, particularly in cancer cell lines, suggesting its potential as a therapeutic agent.

2. Neurotransmitter Modulation

The structural similarity to amino acids suggests that this compound may influence neurotransmitter systems. Research indicates that compounds with similar structures can modulate neurotransmitter release and receptor activity, which could have implications for neurological disorders.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its isomers and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl trans-3-aminocyclohexanecarboxylate hydrochloride | Trans Isomer | Different spatial arrangement affecting activity |

| Methyl cis-3-aminocyclohexanecarboxylate hydrochloride | Cis Isomer | May exhibit different biological activities compared to trans form |

| Methyl 4-aminocyclohexanecarboxylate hydrochloride | 4-Amino Isomer | Different positioning of amino group may alter reactivity |

Case Studies

Several studies have explored the biological activities of this compound:

-

Study on Cell Proliferation :

- Objective : To assess the effect on fibroblast cell lines.

- Findings : Enhanced proliferation was observed at concentrations of 10 µM, while higher concentrations induced apoptosis.

-

Neurotransmitter Release Modulation :

- Objective : To evaluate its impact on neurotransmitter levels in neuronal cultures.

- Findings : Increased levels of dopamine were noted upon treatment with this compound at 5 µM, indicating potential neuroprotective effects.

Q & A

Basic Questions

Q. What are the key synthetic steps for trans-methyl-3-aminocyclohexanecarboxylate hydrochloride, and how are purity and yield optimized?

- Methodological Answer : Synthesis involves esterification of 3-aminocyclohexanecarboxylic acid with methanol under acidic conditions, followed by treatment with HCl to form the hydrochloride salt. Yield optimization requires precise control of reaction temperature (typically 50–70°C), solvent selection (e.g., methanol or ethanol), and stoichiometric ratios. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity .

Q. How is the stereochemistry (1R,3R) of the compound confirmed experimentally?

- Methodological Answer : Chiral analytical techniques such as X-ray crystallography (for single-crystal structures) or chiral HPLC (using polysaccharide-based columns) are employed. Nuclear Overhauser Effect (NOE) NMR spectroscopy can also differentiate cis and trans configurations by analyzing spatial interactions between protons on the cyclohexane ring .

Q. What analytical techniques are used for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, NH₂ protons at ~1.5–2.5 ppm).

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (193.67 g/mol) via [M+H]⁺ peaks.

- Infrared (IR) Spectroscopy : Detects N–H stretching (~3300 cm⁻¹) and C=O ester vibrations (~1720 cm⁻¹) .

Q. Why is the hydrochloride salt form preferred in pharmaceutical research?

- Methodological Answer : The hydrochloride salt improves solubility in polar solvents (e.g., DMSO or methanol) and enhances stability during storage by reducing hygroscopicity. This is critical for reproducible in vitro assays and catalytic applications .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence its catalytic efficiency in asymmetric synthesis?

- Methodological Answer : Catalytic activity is pH-dependent due to protonation of the amino group. Optimal activity occurs near neutral pH (6.5–7.5), where the amine remains deprotonated for nucleophilic interactions. Temperature studies (e.g., Arrhenius plots) reveal activation energies for enantioselective hydrogenation reactions. For example, at 25°C, enantiomeric excess (ee) of >90% is achievable with α,β-unsaturated ketones .

Q. What strategies mitigate insolubility challenges in aqueous biological assays?

- Methodological Answer : Co-solvents (e.g., DMSO at <5% v/v) or surfactant-assisted dispersion (e.g., Tween-80) improve aqueous solubility. Alternatively, pro-drug derivatization (e.g., ester-to-amide conversion) enhances bioavailability without altering catalytic functionality .

Q. How does stereochemistry impact its interaction with enzymatic targets?

- Methodological Answer : Molecular docking simulations (using AutoDock Vina) demonstrate that the trans configuration aligns the amino and ester groups for hydrogen bonding with active-site residues (e.g., aspartate in proteases). Comparative studies with cis analogs show 10–20% reduced binding affinity due to steric clashes .

Q. What methodologies are used to analyze its role in modulating neurotransmitter systems?

- Methodological Answer :

- In Vitro : Radioligand binding assays (e.g., ³H-GABA displacement) quantify affinity for GABA receptors.

- In Vivo : Microdialysis in rodent models measures extracellular dopamine levels in response to compound administration.

- Behavioral Studies : Morris water maze tests assess cognitive effects linked to neurotransmitter modulation .

Q. How is its stability under long-term storage conditions evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.